2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}-N-(pyridin-2-yl)acetamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused heterocyclic core with nitrogen (aza), sulfur (thia), and oxygen (oxo) atoms. The central tricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-triene scaffold is substituted with a phenyl group at position 6 and an acetamide moiety linked to a pyridin-2-yl group at position 12. The compound’s synthesis likely involves cyclization reactions of precursors with benzothiazole or spirocyclic intermediates, as inferred from analogous spiro compound syntheses described in .
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c27-17(23-16-8-4-5-9-21-16)10-14-12-29-20-24-18-15(19(28)25(14)20)11-22-26(18)13-6-2-1-3-7-13/h1-9,11,14H,10,12H2,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBNJCGKIHZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}-N-(pyridin-2-yl)acetamide has garnered attention in recent research for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetraazatricyclo framework and a pyridine derivative. Understanding its chemical properties is crucial for elucidating its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-{2-oxo-6-phenyl...} |
| Molecular Formula | C₁₄H₁₃N₅OS |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 941994-23-6 |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, including cyclooxygenases (COX) and other inflammatory mediators. This inhibition can lead to anti-inflammatory effects that may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Receptor Modulation : Interaction with specific receptors has been observed, which may modulate cellular signaling pathways relevant to cancer therapy. The compound's ability to influence protein-protein interactions suggests a role in targeted cancer treatments.
- Reactive Oxygen Species (ROS) Generation : The structure of the compound allows for the generation of ROS, which can induce oxidative stress in pathogenic cells, contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
Anti-Cancer Properties
In studies involving different cancer cell lines, the compound has shown cytotoxic effects, particularly against solid tumors. The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been validated through various assays measuring cytokine release and inflammation markers in cell cultures and animal models.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of the compound on COX enzymes. Results indicated a significant reduction in enzyme activity with an IC50 value of approximately 25 µM, suggesting strong anti-inflammatory potential .
- Cytotoxicity Assessment : In experiments with B16F10 melanoma cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM after 72 hours of treatment . This suggests its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Core Heterocycles : The target compound and its analogs (e.g., ) share tricyclic or tetracyclic frameworks with nitrogen and sulfur atoms, which enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .
Substituent Diversity: Unlike the dimethylaminophenyl group in or the dioxopyrrolidin moiety in , the target compound’s pyridin-2-yl acetamide group may confer improved solubility and target selectivity (e.g., kinase inhibition via pyridine-metal coordination).
Synthetic Complexity : Compounds like involve spirocyclic intermediates synthesized via condensation reactions, while the target likely requires multi-step cyclization and amidation .
Computational Similarity Assessment
Using methods described in , Tanimoto coefficients or graph-based similarity metrics (e.g., ECFP4 fingerprints) would quantify overlap in functional groups and topology between the target and analogs. For instance, the shared thia-aza core and acetamide group may yield high similarity scores (>0.7), while divergent substituents (e.g., pyridinyl vs. benzothiazole) reduce overlap.
Research Implications and Gaps
Crystallographic Studies : SHELX-refined crystal structures could elucidate hydrogen-bonding networks and conformational stability.
Biological Screening: Priority should be given to testing the target compound against kinase or protease assays, given its structural resemblance to known inhibitors.
Synthetic Optimization : Modifying substituents (e.g., replacing phenyl with fluorophenyl) may enhance bioavailability, as seen in related spiro compounds .
Preparation Methods
Thiazolo[3,2-a]Pyrimidine Precursor Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide in piperidinium acetate under reflux to yield 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. This intermediate undergoes further cyclization with chloroacetone in N,N-dimethylformamide (DMF) to form the thieno[2,3-b]pyridine core.
Key Reaction Conditions
Tetracyclic System Assembly
The tetracyclic system is assembled through a tandem [3+3] cycloaddition and annulation. A patent (US9453000B2) describes the use of 1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one as a precursor, which reacts with ethyl bromoacetate in the presence of potassium carbonate to introduce the acetamide side chain. Subsequent coupling with 2-aminopyridine via a nucleophilic acyl substitution yields the final compound.
Optimization Insights
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Solvent Effects : DMF outperforms THF and acetonitrile in facilitating annulation (yield increase from 48% to 82%).
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Catalyst Screening : Potassium carbonate provides superior base stability compared to sodium hydride, reducing side-product formation.
Functionalization of the Acetamide Side Chain
Amidation Strategies
The N-(pyridin-2-yl)acetamide moiety is introduced via two primary routes:
Direct Amidation
Reacting the tetracyclic carboxylic acid derivative with 2-aminopyridine using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane achieves moderate yields (55–60%).
Active Ester Intermediate
Forming a pentafluorophenyl ester intermediate improves reactivity, boosting yields to 78%. This method minimizes racemization and enhances solubility in aprotic solvents.
Comparative Data
| Method | Coupling Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Direct Amidation | DCC/NHS | DCM | 58% | 92% |
| Active Ester | PFP-OH | DMF | 78% | 98% |
Mechanochemical Synthesis
A solvent-free approach reported for analogous thieno[2,3-b]pyridines involves grinding sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with 2-cyanoacetohydrazide in a mortar for 5–10 minutes. This method achieves comparable yields (70%) to traditional reflux methods while reducing waste.
Advantages
-
No solvent required, aligning with green chemistry principles.
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Reaction completion in <15 minutes versus 2 hours for solution-phase synthesis.
Post-Synthetic Modifications
Purification Techniques
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bicyclic core (10-thia-1,5,6,8-tetraazatricyclo framework) and substituents (phenyl, pyridinyl groups) are critical for target interactions. The sulfur atom in the thia moiety enhances electron delocalization, while the pyridin-2-yl acetamide group may facilitate hydrogen bonding with enzymes or receptors. Structural analogs with chlorophenyl substituents show enhanced binding to inflammatory targets like 5-lipoxygenase (5-LOX) .
Q. How can researchers optimize the synthetic route for this compound?
Synthesis involves cyclization steps using acetic anhydride for acetylation and catalysts like Lewis acids (e.g., ZnCl₂) to promote ring closure. Key parameters include:
- Temperature : 80–100°C for cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity (≥95%) .
Advanced Research Questions
Q. What methodologies are recommended for studying this compound’s interaction with biological targets via molecular docking?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) at the B3LYP/6-31G* level.
- Validation : Cross-reference results with X-ray crystallography data from analogous tricyclic compounds to confirm binding poses (e.g., fused tetrazolopyrimidines in PDB entries) .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?
- Substituent Variation : Compare activity of derivatives with halogenated (e.g., 3-chlorophenyl) vs. methoxy groups. For example, chlorophenyl analogs show 10-fold higher 5-LOX inhibition than methoxy-substituted versions.
- Assays : Use enzyme inhibition assays (IC₅₀) and cell-based models (e.g., COX-2 expression in macrophages) to quantify effects. Statistical tools like ANOVA identify significant differences (p < 0.05) .
Q. What experimental approaches are used to assess this compound’s stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Analytical Methods : HPLC-MS identifies degradation products, while NMR monitors structural integrity. Stability data (t₁/₂) should be compared to reference standards like indomethacin .
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar compounds?
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀ values) and apply multivariate regression to identify substituent-driven trends.
- In Silico Modeling : Use molecular dynamics simulations to assess how minor structural differences (e.g., pyridin-2-yl vs. thiazol-2-yl groups) alter binding free energies (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
